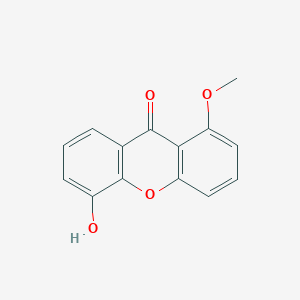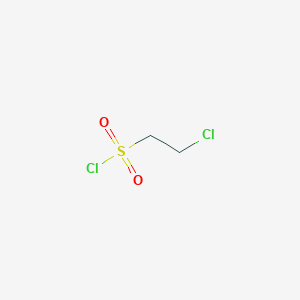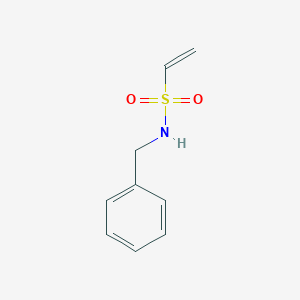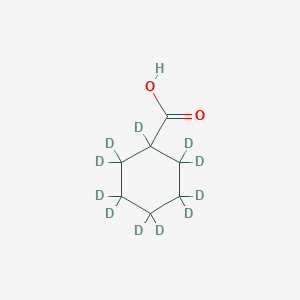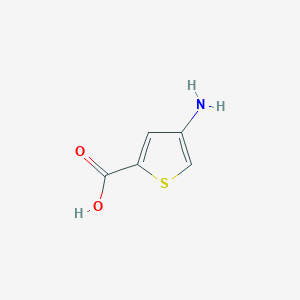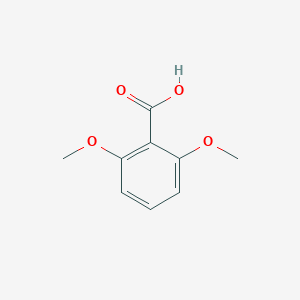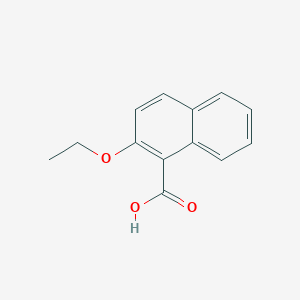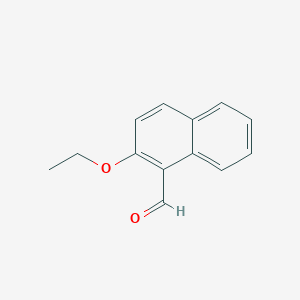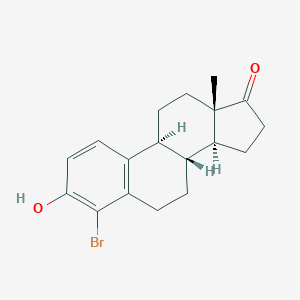
4-Bromoestrona
Descripción general
Descripción
Synthesis Analysis
4-Bromoestrone has been synthesized through a regiospecific dehydrative aromatization process. A notable method involves the conversion of 4-bromo-10β-hydroxyoestr-4-ene-3,17-dione, obtained from the α-mode oxiran opening, to 4-bromo-oestrone by treatment with trifluoroacetic anhydride in dioxan at ambient temperature (Neeman, O'Grodnick, & Morgan, 1972). Additionally, chemoselective Suzuki-Miyaura reactions have been employed for the synthesis of 4-Bromo-3-O-triflyl-estrone, leading to the generation of mono- and bis-arylated estrones under optimized conditions (Jopp et al., 2018).
Molecular Structure Analysis
The molecular structure of 4-Bromoestrone derivatives has been explored through various synthesis pathways. For instance, 2- or 4-substituted 3-(N-benzyltriazolylmethyl)-13α-oestrone derivatives were synthesized via bromination and subsequent microwave-assisted, Pd-catalyzed C(sp2)–P couplings, revealing interactions with both colchicine and taxoid binding sites of tubulin (Jójárt et al., 2020).
Chemical Reactions and Properties
4-Bromoestrone participates in various chemical reactions, including bromination, Suzuki-Miyaura cross-coupling, and reactions with cysteine, tryptophan, and histidine. These reactions have been utilized to explore the compound's antiestrogenic activity and its ability to bind to specific sites, providing insights into its chemical behavior (Kanamarlapudi, Sweet, & Warren, 1974).
Physical Properties Analysis
The synthesis and characterization of 4-bromoestrone derivatives involve determining their physical properties, such as melting points, boiling points, and solubility. These properties are crucial for understanding the compound's behavior in different solvents and conditions.
Chemical Properties Analysis
The chemical properties of 4-Bromoestrone, including reactivity, stability, and interaction with other molecules, have been extensively studied. The compound's electron emission and the formation of secondary metabolites, which may exhibit electron mediator behavior similar to 17beta-estradiol, have been investigated to understand its potential carcinogenicity and interaction with biological systems (Getoff et al., 2010).
Aplicaciones Científicas De Investigación
Reacciones de Suzuki-Miyaura Quimioselectivas
4-Bromoestrona se ha utilizado en reacciones de Suzuki-Miyaura quimioselectivas, que son un tipo de reacción de acoplamiento cruzado que forma enlaces carbono-carbono. Esta aplicación es significativa en la síntesis de estronas ariladas, que tienen usos potenciales en la investigación farmacéutica . La capacidad de llevar a cabo mono y bis-arilaciones selectivamente variando los ligandos y los disolventes hace que la this compound sea un material de partida valioso para crear derivados con propiedades específicas.
Inhibición de la Sulfatasa Esteroidea
En el campo del tratamiento del cáncer, particularmente para mujeres posmenopáusicas con cáncer de mama, los derivados de la this compound se han investigado como potentes inhibidores de la sulfatasa esteroidea . Estos inhibidores pueden bloquear la enzima responsable de la síntesis de estrógenos a partir de precursores esteroideos, reduciendo así los niveles de estrógenos e inhibiendo potencialmente el crecimiento de tumores dependientes de estrógenos.
Agentes de Imagen Médica
Los derivados de la this compound se exploran como agentes de imagen en el diagnóstico médico. Se pueden utilizar para desarrollar nuevos compuestos que se unen a receptores o enzimas específicos, que luego se pueden detectar utilizando diversas técnicas de imagen para diagnosticar o controlar la progresión de las enfermedades .
Tratamiento del Cáncer
La investigación ha demostrado que los derivados de la this compound pueden funcionar como inhibidores del receptor estrogénico, que desempeña un papel en el tratamiento del cáncer de mama . Estos compuestos se pueden diseñar para interferir con las vías de señalización que promueven el crecimiento de las células cancerosas.
Estudios Biológicos
La this compound se utiliza en estudios biológicos para comprender la estructura y la función de las hormonas esteroideas. Sus estructuras cristalina y molecular se han determinado, lo que ayuda en el estudio de las interacciones hormona-receptor y el desarrollo de terapias basadas en hormonas .
Síntesis Química y Aplicaciones Industriales
Si bien las aplicaciones industriales específicas de la this compound no se informan ampliamente, sus propiedades químicas sugieren posibles usos en la síntesis de compuestos orgánicos complejos. Su estado sólido, estabilidad y reactividad en diversas condiciones la convierten en una candidata para una mayor exploración en la química industrial .
Mecanismo De Acción
Mode of Action
It can be inferred from related compounds that it may interact with certain enzymes and receptors, leading to changes in cellular biochemistry .
Biochemical Pathways
Given its structural similarity to estrone, it may influence pathways related to estrogen metabolism .
Pharmacokinetics
A related compound, estradiol, has been studied, and it was found that its exposure was over-predicted in response to a 4 mg oral dose .
Result of Action
It can be inferred from related compounds that it may have multiple modes of action, potentially influencing the biochemistry of cells .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Propiedades
IUPAC Name |
(8R,9S,13S,14S)-4-bromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,20H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFVJAYQCZUYON-QDTBLXIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251096 | |
| Record name | 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1630-82-6 | |
| Record name | 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4-bromoestrone compare to other A-ring substituted estrogens in terms of tumor inhibition?
A1: Research suggests that A-ring substituted estrogens can inhibit the growth of hormone-dependent tumors. While 4-nitroestrone and 4-aminoestrone demonstrate inhibitory effects potentially mediated through estrogen receptor binding, 4-bromoestrone does not share this characteristic []. Interestingly, A-ring substituted 3-deoxyestrogens, including 4-nitroestratrien-17 beta-ol and 4-aminoestratrien-17 beta-ol, exhibit significant inhibitory activity despite their inability to bind to estrogen receptors, suggesting alternative mechanisms of action [].
Q2: Can 4-bromoestrone be utilized as a starting material for the synthesis of other modified estrone derivatives?
A2: Yes, 4-bromoestrone serves as a valuable precursor in organic synthesis. For instance, it can be employed in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids to yield 4-fluoroarylestrones []. Additionally, reacting 4-bromoestrone with benzeneseleninic anhydride and hexamethyldisilazane leads to the formation of the 2-phenylselenoimine derivative, which can be further transformed into other estrone analogs [].
Q3: Are there any studies on the three-dimensional structure of 4-bromoestrone?
A3: Yes, the crystal and molecular structures of 4-bromoestrone have been determined using X-ray crystallography, providing insights into its three-dimensional conformation [].
Q4: Have there been any computational studies exploring the electronic properties of 4-bromoestrone?
A4: Yes, computational chemistry methods have been employed to calculate pi-electronic charge densities and bond orders in 4-bromoestrone and 4-bromoestradiol, offering valuable information about its electronic structure and potential reactivity [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




